molecular formula C20H16O4 B13722805 Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-

Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-

Cat. No.: B13722805
M. Wt: 320.3 g/mol
InChI Key: ZUCWNLVDTXGGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl- Synonyms: 6-Deoxy-8-O-methylrabelomycin, 8-O-methyltetrangomycin, MM 47755 CAS No.: 117620-87-8 Molecular Formula: C${20}$H${16}$O$_{5}$ Molecular Weight: 336.344 g/mol Structural Features:

  • A polycyclic aromatic hydrocarbon (PAH) derivative with a benz[a]anthracene core.
  • Three ketone groups at positions 1, 7, and 12.
  • A dihydro (3,4-dihydro) moiety, a methoxy group at position 8, and a methyl group at position 3 .

Properties

IUPAC Name

8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCWNLVDTXGGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-

Biosynthetic/Fermentation Methods

  • Microbial Fermentation : The industrial-scale production of this compound is predominantly achieved through the fermentation of Streptomyces sp. CB02414. The yield and purity of rubiginone B2 are highly dependent on fermentation parameters such as medium composition, pH, temperature, and the presence of adsorbents like Amberlite® XAD-2 resin, which can enhance product recovery by adsorbing the compound during fermentation.

Total Chemical Synthesis

The total synthesis of Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl- involves multistep synthetic strategies designed to construct the tetracyclic benz[a]anthraquinone core. The principal synthetic routes and key reaction conditions are summarized below.

Key Synthetic Strategies
Step Reaction Type Description Yield/Notes
1 Diels–Alder/Aromatization Formation of the tetracyclic benz[a]anthraquinone skeleton via cycloaddition and subsequent aromatization High regioselectivity; foundational step
2 Sharpless Epoxidation Enantioselective epoxidation of alkene intermediates to introduce oxygen functionalities Enables stereocontrol in subsequent steps
3 Copper-Catalyzed Epoxide Opening Regioselective ring-opening of epoxides to install hydroxyl groups Provides functionalization with high selectivity
4 Enyne Metathesis Construction of complex ring systems by metathesis of enyne precursors Facilitates ring closure with good yields
5 Photochemical Oxidative Cyclization Photocyclization of precursor stilbene or naphthyl derivatives to form benz[a]anthracene skeleton Used in regioselective synthesis of methoxy-substituted benz[a]anthracene-7,12-dione intermediates
Representative Synthetic Route Example
  • Starting from commercially available 5,6,7,8-tetrahydro-β-naphthol, oxidation with phenyliodonium diacetate (PIDA) yields methoxynaphthalenone intermediates.
  • Directed ortho-metalation of N,N-diethyl-3-methoxybenzamide produces phthalide derivatives.
  • Anionic condensation between phthalide derivatives and methoxynaphthalenone under lithium tert-butoxide in tetrahydrofuran at low temperature (-60 °C to room temperature) affords annulated products in yields up to 85%.
  • Subsequent photochemical exposure under sunlight for 5–6 hours promotes oxidative cyclization to the tetracyclic benz[a]anthracene-1,7,12-trione framework.
  • Demethylation steps using boron tribromide (BBr3) in dichloromethane allow for selective removal of methyl groups to yield hydroxylated derivatives as needed.

Chemical Modifications and Functional Group Transformations

  • Demethylation : Selective demethylation of methoxy groups using BBr3 is a common step to access hydroxy derivatives.
  • Reduction/Oxidation : Huang-Minlon reduction and hypervalent iodine oxidations (e.g., PIDA) are employed to manipulate oxidation states and introduce quinone functionalities.
  • Substituent Introduction : Directed metallation and nucleophilic substitution reactions enable the introduction of methyl and hydroxyl substituents at specific ring positions.

Data Table Summarizing Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages Typical Yield (%) References
Microbial Fermentation Streptomyces sp. CB02414; Amberlite® XAD-2; controlled pH and temperature Scalable; natural product purity; sustainable Variable yield; requires fermentation expertise Variable; optimized ~50-70%
Diels–Alder/Aromatization Cycloaddition precursors; heat/aromatization High regioselectivity; builds core efficiently Multi-step; requires precise conditions 70-85
Sharpless Epoxidation Chiral catalysts; alkene substrates Enantioselective; stereocontrol Catalyst cost; sensitive to conditions 80-90
Copper-Catalyzed Epoxide Opening Copper salts; epoxide intermediates Regioselective functionalization Requires catalyst optimization 75-85
Photochemical Oxidative Cyclization UV or sunlight; stilbene/naphthyl precursors Regioselective; mild conditions Long reaction times; requires light source 60-80
Demethylation (BBr3) Boron tribromide; CH2Cl2 Selective methyl ether cleavage Moisture sensitive; hazardous reagent 85-95

Analysis and Professional Perspectives

  • The synthesis of Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl- is a complex endeavor requiring a combination of classical organic synthetic techniques and modern catalytic methods.
  • Biosynthetic fermentation remains a valuable method for producing this compound on a preparative scale, especially for biological studies, but chemical synthesis allows for structural modifications and analog development.
  • Photochemical oxidative cyclization is a key step for constructing the benz[a]anthracene core with regioselectivity, as demonstrated in the synthesis of related methoxybenz[a]anthracene-7,12-dione intermediates.
  • Directed ortho-metalation and anionic condensations provide efficient routes to annulated intermediates, facilitating the assembly of the tetracyclic framework with high yields and selectivity.
  • The integration of Sharpless epoxidation and copper-catalyzed epoxide opening introduces stereochemical control and functional group diversity, which are crucial for biological activity optimization.
  • The use of hypervalent iodine reagents such as PIDA for oxidation steps is a mild and effective strategy, minimizing harsh conditions and side reactions.
  • Overall, the preparation methods reflect a balance of synthetic efficiency, regio- and stereoselectivity, and scalability, supported by extensive research from multiple authoritative sources.

Chemical Reactions Analysis

Oxidation Reactions

  • Photooxidation : A critical step in synthetic routes, where sunlight-induced oxidation converts intermediate compounds into the final product. For example, photooxidation of annulated intermediates yields the target compound by removing hydrogen groups and forming conjugated systems .

Substitution Reactions

  • Functional Group Deprotection : Methoxy groups (–OCH₃) and acetyl protecting groups are selectively removed under acidic or basic conditions to generate hydroxyl derivatives.

Cycloaddition Reactions

  • Diels-Alder Reaction : A tandem Diels-Alder reaction followed by sulfoxide elimination constructs the core benz[a]anthracene framework. This method uses racemic vinylcyclohexene and specific dienophiles to form cycloadducts.

  • Intramolecular [2+2+2] Cycloaddition : A cobalt(I)-mediated reaction builds the tricyclic core, followed by further annulation to form the final structure.

Benzannulation

  • Gold-Catalyzed Reactions : A gold-catalyzed intramolecular [4+2] benzannulation constructs the 2,3-dihydrophenantren-4(1H)-one skeleton, a key structural motif in angucyclinones.

Key Reagents and Conditions

Reaction Type Reagents/Conditions Outcome
Diels-Alder ReactionRacemic vinylcyclohexene, tetra-O-acetyl diborate, THFCycloadducts with benz[a]anthracene framework
PhotooxidationSunlight, CHCl₃, aerial oxygenFully conjugated tetracyclic system
Functional Group DeprotectionAcOH/HCl or selective methylationRemoval of acetyl/protecting groups
Gold CatalysisGold catalysts (e.g., AuCl₃), THFBenzannulation to form aromatic rings

Major Products Formed

The primary products depend on the reaction sequence:

  • Cycloadducts : Formed via Diels-Alder reactions, serving as intermediates for further annulation .

  • Hydroxyl Derivatives : Generated by deprotection of methoxy or acetyl groups.

  • Fully Conjugated Tetracycles : Result from photooxidation, which removes hydrogen atoms and stabilizes the aromatic system .

Diels-Alder–Annulation–Photooxidation Pathway

  • Diels-Alder Reaction : A naphthoquinone reacts with a cyclohexenol to form a cycloadduct .

  • Annulation : Cyanophthalide is introduced via Michael addition to expand the ring system .

  • Photooxidation : Sunlight exposure in CHCl₃ oxidizes intermediates to the final product .

Gold-Catalyzed Benzannulation

  • [4+2] Cycloaddition : Gold catalysts enable intramolecular cyclization to form aromatic rings.

Yield and Efficiency :

Scientific Research Applications

Organic Synthesis

Benz[a]anthracene derivatives are widely utilized as intermediates in organic synthesis. The compound can participate in various chemical reactions, contributing to the formation of complex molecules. Specifically, Benz[a]anthracene-1,7,12(2H)-trione can be employed in:

  • Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) : Its structure allows for the formation of PAHs through cyclization reactions.
  • Functionalization Reactions : The presence of methoxy and carbonyl groups provides sites for electrophilic substitutions and other functionalization methods.

Medicinal Chemistry

Recent studies have indicated that Benz[a]anthracene derivatives may exhibit biological activities that could be harnessed for therapeutic purposes. Some notable applications include:

  • Antibiotic Properties : Certain derivatives have shown antimicrobial activity, making them candidates for antibiotic development .
  • Anticancer Research : There is ongoing research into the cytotoxic effects of Benz[a]anthracene derivatives against various cancer cell lines. Their ability to intercalate with DNA suggests potential as chemotherapeutic agents .

Environmental Studies

Due to their structure, Benz[a]anthracene compounds are also significant in environmental chemistry:

  • Pollution Monitoring : These compounds can serve as markers for polycyclic aromatic hydrocarbons in environmental samples, aiding in pollution assessment and monitoring efforts.
  • Biodegradation Studies : Research into the degradation pathways of these compounds helps understand their environmental impact and the mechanisms by which they can be broken down by microorganisms.

Case Study 1: Antimicrobial Activity

A study published in The Journal of Antibiotics explored the antimicrobial properties of Benz[a]anthracene derivatives. It was found that specific modifications to the benz[a]anthracene structure enhanced its efficacy against Gram-positive bacteria .

Case Study 2: Anticancer Activity

Research conducted on the cytotoxicity of Benz[a]anthracene derivatives revealed promising results against breast cancer cell lines. The study suggested that these compounds induce apoptosis through DNA intercalation mechanisms .

Mechanism of Action

Rubiginone B2 exerts its effects primarily through the inhibition of bacterial and cancer cell growth. The compound targets specific enzymes and pathways involved in cell division and survival. For instance, it potentiates the cytotoxicity of vincristine against vincristine-resistant cancer cell lines by inhibiting the efflux of the drug from the cells .

Comparison with Similar Compounds

Physicochemical Properties :

  • Topological Polar Surface Area (TPSA) : 74.6 Ų (calculated) .
  • LogP : ~2.5 (estimated), indicating moderate lipophilicity due to the methoxy group .
  • Melting Point: Not explicitly reported, but analogs like ochromycinone (CAS 28882-53-3) melt at 176–178°C, suggesting similar thermal stability .

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Benz[a]anthracene Derivatives

Compound Name (CAS No.) Substituents Key Structural Differences References
Target Compound (117620-87-8) 8-methoxy, 3-methyl, 3,4-dihydro, 1,7,12-trione Reference compound
3,6-Dihydroxy Analog (117620-88-9) 3,6-dihydroxy, 8-methoxy, 3-methyl, 3,4-dihydro, 1,7,12-trione Additional hydroxyl at position 6
(+)-Rubiginone A2 (130548-09-3) 4-hydroxy, 8-methoxy, 3-methyl, 3,4-dihydro, 1,7,12-trione Hydroxyl at position 4 instead of 3
Ochromycinone (28882-53-3) 8-hydroxy, 3-methyl, 3,4-dihydro, 1,7,12-trione Hydroxyl instead of methoxy at position 8
7,12-Dimethylbenz[a]anthracene (57-97-6) 7,12-dimethyl, no ketone groups Carcinogenic PAH lacking trione and oxygenated groups
Glycosylated Derivative (137109-49-0) 8-O-methyl, 3-methyl, 3,4-dihydro, 1,7,12-trione + sugar moiety Glycosylation at position 8 enhances molecular complexity

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Ochromycinone 7,12-Dimethylbenz[a]anthracene Glycosylated Derivative
Molecular Weight 336.34 336.34 256.34 452.45
LogP ~2.5 ~1.8 5.2 (estimated) ~0.5 (polar glycosyl group)
TPSA (Ų) 74.6 87.3 0 (non-polar PAH) 145.1
Water Solubility Low Moderate Insoluble Very low

Key Observations :

  • The methoxy group in the target compound increases lipophilicity compared to hydroxyl-bearing analogs like ochromycinone .
  • Glycosylation drastically reduces LogP and increases TPSA, impacting bioavailability .
  • 7,12-Dimethylbenz[a]anthracene, a non-oxygenated PAH, exhibits high LogP and carcinogenicity, highlighting the detoxifying role of oxygenated substituents in the target compound .

Biological Activity

Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-, also known as Ochromycinone (CAS No. 28882-53-3), is a compound of significant interest due to its diverse biological activities. This article will explore its mechanisms of action, biological effects, and relevant case studies.

  • Molecular Formula : C19H14O4
  • Molecular Weight : 306.3 g/mol
  • Structure : The compound features a complex aromatic structure characteristic of the angucycline family.

Ochromycinone exhibits its biological activity primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in cell proliferation and survival, particularly in cancer cells. Ochromycinone disrupts the dimerization and DNA binding of STAT3 at concentrations ranging from 20 to 30 μM, leading to reduced cancer cell viability.

Biological Activities

  • Antitumor Activity :
    • Ochromycinone has shown potent antitumor effects against various cancer cell lines. For instance, it was found to inhibit the growth of DU145 prostate cancer cells with an IC50 value of approximately 12.2 μM .
  • Antibacterial Properties :
    • The compound demonstrates significant antibacterial activity against a range of pathogenic bacteria, making it a candidate for further development as an antibiotic.
  • Antimalarial Effects :
    • Preliminary studies suggest that Ochromycinone may also possess antimalarial properties, although more research is needed to confirm its efficacy in this area.

Study on Cancer Cell Lines

A study conducted on various cancer cell lines highlighted the effectiveness of Ochromycinone in inhibiting STAT3 activity. The compound was tested on breast cancer cells and showed a marked decrease in cell proliferation compared to untreated controls .

Toxicology Assessment

Research into the toxicological profile of Ochromycinone indicated that while it possesses significant biological activity, caution must be exercised due to potential cytotoxic effects at higher concentrations. Long-term exposure studies are recommended to fully understand its safety profile .

Data Table: Biological Activities of Ochromycinone

Activity TypeEffectivenessIC50/ConcentrationReference
AntitumorInhibits DU145 cells12.2 μM
AntibacterialBroad spectrumVaries
AntimalarialPreliminary evidenceNot yet established

Q & A

Q. Q1. What are the recommended methods for characterizing the structural and physical properties of Benz[a]anthracene-1,7,12(2H)-trione derivatives?

Methodological Answer: Structural characterization should prioritize high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₂₀H₁₆O₅ with a molecular weight of 336.344 g/mol) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemistry, particularly for hydroxyl and methoxy substituents . Physical properties such as melting points and solubility can be determined via differential scanning calorimetry (DSC) and HPLC-based partitioning studies. For complex mixtures, use chiral chromatography to separate enantiomers (e.g., (3R) vs. (3S) configurations) .

Q. Q2. What safety protocols are critical for handling Benz[a]anthracene derivatives in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use Class I, Type B biological safety hoods during weighing or mixing to prevent airborne exposure. Implement HEPA-filtered vacuums for cleanup to avoid dry sweeping .
  • Personal Protective Equipment (PPE): Wear gloves composed of Polyvinyl Alcohol or Viton®, and protective clothing made from DuPont Tyvek® to minimize permeation .
  • Storage: Store in tightly sealed containers at ≤20°C in well-ventilated areas, away from oxidizing agents (e.g., peroxides, chlorates) .
  • Emergency Response: For skin contact, immediately wash with soap and water; for eye exposure, irrigate with water for ≥15 minutes .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported toxicological data for Benz[a]anthracene derivatives?

Methodological Answer: Contradictions often arise from variations in exposure routes, doses, or metabolite profiles. To address this:

  • Dose-Response Studies: Conduct in vivo experiments across graded doses (e.g., 0.1–10 mg/kg in rodent models) to identify threshold effects. For example, pulmonary toxicity studies in Rattus norvegicus showed a direct correlation between dose and carcinogenic potential via elevated CEA levels .
  • Metabolite Profiling: Use LC-MS/MS to quantify hydroxylated metabolites (e.g., 3-hydroxy-8-methoxy-3-methyl- derivatives), which may exhibit divergent toxicities compared to parent compounds .
  • Cross-Study Comparisons: Normalize data using metrics like toxic equivalency factors (TEFs) for polycyclic aromatic hydrocarbons (PAHs) to reconcile discrepancies .

Q. Q4. What experimental designs are optimal for assessing the environmental persistence of Benz[a]anthracene-1,7,12(2H)-trione derivatives in soil ecosystems?

Methodological Answer:

  • Soil Microcosm Studies: Spiked soil samples with the compound at environmentally relevant concentrations (e.g., 1–100 ppm). Monitor degradation via GC-MS over 30–90 days under controlled temperature (20–25°C) and moisture (60–70% field capacity) .
  • Ecotoxicological Endpoints: Assess impacts on soil microbiota using ATP luminescence assays and earthworm viability tests (Eisenia fetida). Correlate degradation rates with microbial diversity shifts via 16S rRNA sequencing .
  • Photodegradation Analysis: Expose samples to UV light (λ = 254–365 nm) to simulate sunlight-driven breakdown, quantifying intermediates like 8-hydroxy-3-methyl- derivatives .

Q. Q5. How does the stereochemistry of Benz[a]anthracene derivatives influence their biological activity (e.g., STAT3 inhibition)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize enantiopure analogs (e.g., (3R)-hydroxy vs. (3S)-methoxy) and test STAT3 inhibition in cancer cell lines (e.g., MDA-MB-231). Measure nuclear STAT3 levels via Western blotting and downstream targets (Bcl-2, cyclin D1) .
  • Molecular Docking: Use computational models (e.g., AutoDock Vina) to predict binding affinities to the STAT3 SH2 domain. Critical interactions include hydrogen bonds with Arg 595 and Ile 634 .
  • In Vivo Validation: Compare tumor growth inhibition in xenograft models treated with stereoisomers, adjusting doses based on pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) .

Data Contradiction Analysis

Q. Q6. Why do studies report conflicting carcinogenicity classifications for Benz[a]anthracene derivatives?

Methodological Answer: Discrepancies stem from:

  • Exposure Routes: Inhalation studies (e.g., OSHA-regulated workplace limits of 0.2 mg/m³) show higher carcinogenic potential than dermal exposure models .
  • Metabolic Activation: Cytochrome P450 isoforms (e.g., CYP1A1) convert parent compounds to DNA-reactive epoxides in some species but not others. Use in vitro liver microsomal assays to compare metabolic pathways across models .
  • Regulatory Frameworks: IARC classifies Benz[a]anthracene as Group 2B ("possible human carcinogen"), while EPA guidelines may vary based on metabolite data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.